Superior In Vitro Potency Against Staphylococci: Ramoplanin vs. Vancomycin and Teicoplanin
In a head-to-head susceptibility study of 316 Gram-positive bacteremic isolates, ramoplanin demonstrated MICs of ≤0.25 μg/mL for at least 99% of Staphylococcus aureus isolates and 100% of coagulase-negative staphylococci. For both oxacillin-susceptible and oxacillin-resistant S. aureus and coagulase-negative staphylococci, the activity of ramoplanin surpassed those of both vancomycin and teicoplanin [1]. Against methicillin-resistant S. aureus, ramoplanin was 2–8 times more active than vancomycin or teicoplanin [2].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Ramoplanin MIC ≤0.25 μg/mL against ≥99% of S. aureus isolates; 2–8× more active than comparators against MRSA |
| Comparator Or Baseline | Vancomycin and teicoplanin (MICs higher; ramoplanin 2–8× more potent against MRSA) |
| Quantified Difference | 2–8-fold greater potency against MRSA; ramoplanin MIC ≤0.25 μg/mL for 99% of S. aureus vs. higher vancomycin/teicoplanin MICs |
| Conditions | Broth microdilution susceptibility testing; 316 Gram-positive bacteremic clinical isolates |
Why This Matters
For procurement decisions in anti-MRSA research, ramoplanin delivers 2–8-fold greater in vitro potency than glycopeptide alternatives, enabling lower effective concentrations in experimental systems.
- [1] Johnson CC, Taylor S, Pitsakis P, May P, Levison ME. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci. Antimicrob Agents Chemother. 1993;37(4):896–900. View Source
- [2] O'Hare MD, Felmingham D, Grüneberg RN. The in vitro activity of ramoplanin (A-16686/MDL 62,198), vancomycin and teicoplanin against methicillin-susceptible and methicillin-resistant Staphylococcus spp. J Antimicrob Chemother. 1989;23(4):517–525. View Source
